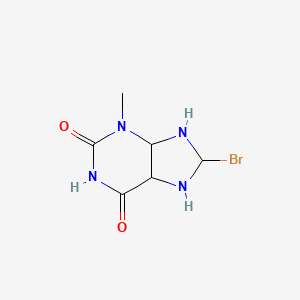
8-bromo-3-methyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-3-methyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione typically involves the bromination of 3-methylxanthine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 8-position of the xanthine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
8-bromo-3-methyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted xanthine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
8-bromo-3-methyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other xanthine derivatives.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of conditions related to the central nervous system.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 8-bromo-3-methyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the xanthine core play crucial roles in its binding affinity and activity. The compound can inhibit certain enzymes or modulate receptor activity, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-methylxanthine: The parent compound without the bromine substitution.
8-chloro-3-methylxanthine: A similar compound with a chlorine atom instead of bromine.
8-iodo-3-methylxanthine: A similar compound with an iodine atom instead of bromine.
Uniqueness
8-bromo-3-methyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can enhance the compound’s binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C6H9BrN4O2 |
|---|---|
Peso molecular |
249.07 g/mol |
Nombre IUPAC |
8-bromo-3-methyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione |
InChI |
InChI=1S/C6H9BrN4O2/c1-11-3-2(8-5(7)9-3)4(12)10-6(11)13/h2-3,5,8-9H,1H3,(H,10,12,13) |
Clave InChI |
DHRJCVBDVVSKKM-UHFFFAOYSA-N |
SMILES canónico |
CN1C2C(C(=O)NC1=O)NC(N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















